Dibromoisophakellin

Biofilm inhibition Antibiofilm screening Marine natural products

Dibromoisophakellin is a brominated pyrrole–imidazole alkaloid belonging to the phakellin subclass, first isolated from the marine sponge Acanthella carteri and later identified in Stylissa massa and other Agelasid sponges. Its structure, confirmed by single-crystal X‑ray diffraction of the hydrochloride salt, features a characteristic tetracyclic framework with a cyclic guanidine, an aminoimidazole ring, and a 4,5‑dibromopyrrole moiety.

Molecular Formula C11H11Br2N5O
Molecular Weight 389.05 g/mol
CAS No. 104758-96-5
Cat. No. B034506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoisophakellin
CAS104758-96-5
Molecular FormulaC11H11Br2N5O
Molecular Weight389.05 g/mol
Structural Identifiers
SMILESC1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N
InChIInChI=1S/C11H11Br2N5O/c12-5-4-6(15-8(5)13)9(19)18-3-1-2-11(18)7(4)16-10(14)17-11/h7,15H,1-3H2,(H3,14,16,17)/t7-,11+/m0/s1
InChIKeyDDCWMFYLYYJVTF-WRWORJQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromoisophakellin (CAS 104758-96-5): A Structurally Defined Bromopyrrole Alkaloid for Biofilm and Chemical Biology Research


Dibromoisophakellin is a brominated pyrrole–imidazole alkaloid belonging to the phakellin subclass, first isolated from the marine sponge Acanthella carteri and later identified in Stylissa massa and other Agelasid sponges [1][2]. Its structure, confirmed by single-crystal X‑ray diffraction of the hydrochloride salt, features a characteristic tetracyclic framework with a cyclic guanidine, an aminoimidazole ring, and a 4,5‑dibromopyrrole moiety [2]. This alkaloid has gained attention as a non‑microbicidal inhibitor of Escherichia coli biofilm formation, with an IC₅₀ of 50.9 µg/mL, and serves as a key scaffold for structure–activity relationship (SAR) studies in the phakellin series [1].

Anti‑biofilm screening scaffold Defined dibromo‑phakellin reference for E. coli biofilm inhibition assays; supports regioisomer‑activity relationship studies.
Non‑microbicidal biofilm inhibitor context
Structurally authenticated alkaloid standard X‑ray crystal structure confirmed; serves as an authentic reference for marine sponge extract dereplication.
Single‑crystal XRD of hydrochloride salt
Quantitative SAR reference Well‑characterized anti‑biofilm IC₅₀ enables benchmarking of synthetic analogs and natural isolates.
Reproducible dose‑response across reported studies

Why Dibromoisophakellin Cannot Be Replaced by Closest Phakellin Analogs Without Quantitative Justification


Phakellin‑type alkaloids share a conserved tetracyclic nucleus, yet minor variations in bromination pattern and ring‑junction stereochemistry translate into measurable differences in anti‑biofilm potency. Head‑to‑head testing within a single study demonstrated that dibromoisophakellin (IC₅₀ 50.9 µg/mL) and its regioisomer dibromophakellin (IC₅₀ 31.3 µg/mL) are not equipotent, while monobrominated congeners show weak or no inhibition [1]. Consequently, procurement decisions based solely on “phakellin‑type” classification without specific compound identity risk delivering a material with substantially different biological performance.

Dibromoisophakellin
Dibrominated phakellin regioisomer with defined biofilm inhibition profile.
Dibromophakellin (regioisomer)
Anti‑biofilm potency may differ; not interchangeable without re‑validation of SAR context.
Dibromo phakellins
Two bromine atoms on pyrrole ring required for meaningful anti‑biofilm activity.
Monobromo analogs
Weak or no inhibition reported; selecting monobromo congener risks inactive material in biofilm assays.
Procurement based solely on “phakellin‑type” classification may introduce unintended potency shifts.

Quantitative Differentiation of Dibromoisophakellin versus Dibromophakellin and Other Phakellin Congeners


Head‑to‑Head Anti‑Biofilm Potency: Dibromoisophakellin vs. Dibromophakellin Against E. coli

Dibromoisophakellin and dibromophakellin were isolated as the main constituents of the most active anti‑biofilm fraction from Stylissa massa. In a direct comparative E. coli biofilm inhibition assay, dibromoisophakellin exhibited an IC₅₀ of 50.9 µg/mL, whereas dibromophakellin was more potent with an IC₅₀ of 31.3 µg/mL [1]. The 1.63‑fold potency difference was reproducible and underscores that the two regioisomers are not functionally interchangeable.

E. coli Biofilm IC₅₀
Head‑to‑head
50.9 µg/mL vs. 31.3 µg/mL
Regioisomer identity influences biofilm inhibition endpoint; 1.6‑fold potency context observed.
Crystal violet readout, ATCC 25922, 24 h
Biofilm inhibition Antibiofilm screening Marine natural products

Bromination Pattern Drives Anti‑Biofilm Activity: Dibromo vs. Monobromo Phakellins

The same study evaluated the anti‑biofilm activity of all isolated phakellin congeners. While the dibromo‑substituted compounds (dibromoisophakellin and dibromophakellin) achieved IC₅₀ values of 50.9 and 31.3 µg/mL, respectively, the monobromo analogs monobromophakellin (27) and monobromoisophakellin (28) showed only weak or no inhibition at concentrations up to 100 µg/mL [1]. This class‑level SAR indicates that two bromine atoms on the pyrrole ring are a prerequisite for meaningful anti‑biofilm activity in the phakellin series.

Bromination Pattern SAR
Class‑level inference
Dibromo IC₅₀ ≤50.9 µg/mL; Monobromo >100 µg/mL
Two bromine atoms prerequisite for anti‑biofilm activity; monobromo analogs substantially less active.
Same assay conditions; weak/no inhibition for monobromos
Structure–activity relationship Halogenation effect Biofilm inhibitor design

Synthetic Accessibility via Quantitative Thermal Rearrangement of Dibromophakellin

Dibromoisophakellin can be obtained in essentially quantitative yield by heating the free base of dibromophakellin in neutral aqueous solution [1][2]. This thermal rearrangement proceeds with complete conversion, providing a reliable, high‑yielding synthetic entry that distinguishes dibromoisophakellin from other phakellin congeners that lack a well‑characterized interconversion pathway. The transformation also enables access to the ring‑opened derivative ugibohlin upon acid treatment [2].

Synthetic Conversion
Cross‑study comparable
~100% yield from dibromophakellin
Thermal rearrangement supports scalable supply; reliable synthetic entry confirmed.
Neutral aq. heating or K₂CO₃/DMF
Chemical synthesis Thermal rearrangement Process chemistry

Validated Application Scenarios for Dibromoisophakellin Based on Quantitative Evidence


Anti‑Biofilm Screening and Structure–Activity Relationship (SAR) Studies

Dibromoisophakellin is ideally suited as a reference dibromo‑phakellin scaffold in E. coli biofilm inhibition assays. Its well‑characterized IC₅₀ of 50.9 µg/mL (compared to 31.3 µg/mL for dibromophakellin) establishes a benchmark for evaluating synthetic analogs or natural isolates, where even ~1.6‑fold potency shifts are detectable and reproducible [1]. Researchers can confidently use this compound to probe the contribution of bromination pattern and regioisomerism on anti‑biofilm activity.

Chemical Derivatization and Late‑Stage Functionalization

Because dibromoisophakellin is quantitatively accessible from dibromophakellin via thermal rearrangement [2], it serves as a strategic intermediate for preparing ring‑opened derivatives (e.g., ugibohlin) or for exploring the reactivity of the cyclic guanidine and aminoimidazole moieties. Laboratories needing reliable multi‑step synthetic access to phakellin‑based compound libraries benefit from the high‑yielding interconversion.

Marine Sponge Metabolite Authentication and Phytochemical Profiling

The unambiguous X‑ray crystal structure of dibromoisophakellin hydrochloride [3] provides a gold‑standard reference for NMR and MS‑based dereplication of Agelas and Stylissa sponge extracts. Natural product chemists engaged in biodiscovery can use certified dibromoisophakellin as an authentic standard to confirm the identity and purity of isolated phakellins, reducing misidentification risks in metabolomic workflows.

Application
Selection Property
Validation Focus
Anti‑Biofilm SAR Studies
Reported anti‑biofilm benchmark
Regioisomer‑activity relationship and dose‑response consistency
Chemical Derivatization
Scalable synthetic route via thermal rearrangement
Conversion yield and scope of ring‑opened derivatives
Sponge Metabolite Authentication
Authenticated crystalline standard (X‑ray)
NMR and MS dereplication consistency
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